
N-(6-Chloropyridin-2-yl)pivalamide
Overview
Description
N-(6-Chloropyridin-2-yl)pivalamide (CAS: 127446-34-8) is a pyridine derivative featuring a pivalamide group (-NHC(O)C(CH₃)₃) at the 2-position and a chlorine substituent at the 6-position of the pyridine ring. Its molecular formula is C₁₁H₁₃ClN₂O₂, with a molecular weight of 240.69 g/mol . Key physical properties include a melting point of 137–139°C and a density of 1.273 g/cm³ . This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds and coordination complexes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Chloropyridin-2-yl)pivalamide typically involves the reaction of 6-chloro-2-aminopyridine with pivaloyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
6-Chloro-2-aminopyridine+Pivaloyl chloride→this compound+HCl
The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(6-Chloropyridin-2-yl)pivalamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The pivalamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. The reactions are typically carried out in polar aprotic solvents, such as dimethyl sulfoxide (DMSO), at elevated temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are employed for hydrolysis reactions.
Major Products Formed
Substitution Reactions: Products include various substituted pyridines, depending on the nucleophile used.
Oxidation and Reduction: Products include oxidized or reduced derivatives of the original compound.
Hydrolysis: Products include 6-chloro-2-aminopyridine and pivalic acid.
Scientific Research Applications
N-(6-Chloropyridin-2-yl)pivalamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: this compound derivatives are explored for their potential use in drug development. Their ability to modulate specific biological pathways makes them candidates for treating various diseases.
Industry: The compound is used in the development of agrochemicals, such as herbicides and insecticides. Its chemical properties make it suitable for formulating active ingredients in agricultural products.
Mechanism of Action
The mechanism of action of N-(6-Chloropyridin-2-yl)pivalamide depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary depending on the specific biological context and the derivative of the compound being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The structural and functional diversity of pyridine-based pivalamides arises from variations in substituent type, position, and electronic effects. Below is a detailed comparison with key analogs:
Halogen-Substituted Derivatives
Key Insights :
- Iodine substituents enhance molecular weight and provide sites for transition-metal-catalyzed reactions (e.g., Suzuki, Heck) .
- Fluorine increases electronegativity, influencing reactivity in nucleophilic substitutions .
Functionalized Derivatives (Formyl, Allyl, Cyano)
Key Insights :
- Formyl groups enable condensation reactions for constructing fused heterocycles .
- Allyl substituents offer sites for radical or photochemical modifications .
- Cyano groups enhance polarity and serve as hydrogen-bond acceptors in drug design .
Boron-Containing Derivatives
Key Insight :
- Boron-containing groups (e.g., dioxaborolane) facilitate cross-coupling reactions in medicinal chemistry .
Biological Activity
N-(6-Chloropyridin-2-yl)pivalamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
The biological activity of this compound can be attributed to its interaction with specific molecular targets. The chlorine atom in the pyridine ring enhances its binding affinity to various enzymes and receptors, potentially modulating their activity. This interaction may lead to inhibition of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various bacterial and fungal strains. A study evaluating the antibacterial efficacy of related compounds found that derivatives of chloropyridine showed moderate to high activity against Gram-positive and Gram-negative bacteria .
Table 1: Antimicrobial Activity of this compound Derivatives
Compound Name | Structure | Biological Activity |
---|---|---|
This compound | C₁₁H₁₄ClNO | Antimicrobial |
N'-(6-chloropyridin-2-yl)propanehydrazide | C₈H₉ClN₃O | Anticancer, Antimicrobial |
N'-(6-chloropyridin-2-yl)-2-methylbenzohydrazide | C₁₃H₁₂ClN₃O | Anticancer, Antimicrobial |
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. It has been shown to induce cytotoxic effects on several cancer cell lines by disrupting cellular processes and promoting apoptosis. One study indicated that derivatives of chloropyridine could inhibit cell proliferation in cancer cells by targeting specific signaling pathways .
Case Studies and Research Findings
- Study on Antimicrobial Efficacy : A comprehensive study evaluated the antimicrobial properties of chloropyridine derivatives, including this compound. Results showed promising activity against Staphylococcus aureus and Escherichia coli, suggesting potential for development as an antimicrobial agent .
- Anticancer Mechanism Investigation : Another research focused on the anticancer mechanisms of chlorinated pyridine derivatives demonstrated that these compounds could significantly reduce the viability of cancer cells through apoptosis induction and cell cycle arrest .
- In Vivo Studies : Preliminary in vivo studies have indicated that this compound may reduce tumor growth in animal models, further supporting its potential as an anticancer therapeutic agent.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(6-Chloropyridin-2-yl)pivalamide, and what reaction conditions are critical for optimizing yield?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or amidation reactions. A common approach is reacting 6-chloropyridin-2-amine with pivaloyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions. Key parameters include:
- Temperature : 0–5°C to minimize side reactions.
- Solvent : Dichloromethane or THF for improved solubility.
- Stoichiometry : Excess pivaloyl chloride (1.2–1.5 equivalents) to drive the reaction to completion.
Purification via column chromatography (silica gel, ethyl acetate/hexane) yields >90% purity. For scalability, recrystallization in ethanol is recommended .
Table 1 : Comparison of Reaction Conditions
Parameter | Optimal Range | Impact on Yield |
---|---|---|
Temperature | 0–5°C | Prevents hydrolysis |
Solvent | DCM/THF | Enhances solubility |
Base | Triethylamine | Neutralizes HCl byproduct |
Q. What spectroscopic techniques are most effective for characterizing the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR (CDCl₃): Peaks at δ 8.3–8.5 ppm (pyridine H), δ 1.3 ppm (pivaloyl CH₃).
- ¹³C NMR : Confirms carbonyl (C=O) at ~175 ppm and pyridine carbons.
- Mass Spectrometry : ESI-MS ([M+H]⁺ at m/z 241.1) validates molecular weight.
- X-ray Crystallography : Resolves stereoelectronic effects; ORTEP-3 software is used for structural visualization .
- HPLC : Reverse-phase C18 columns (ACN/water) assess purity (>95%) .
Advanced Research Questions
Q. How does steric hindrance from the pivaloyl group influence the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : The bulky pivaloyl group reduces accessibility to the pyridine ring’s 2-position, slowing SNAr reactions. Kinetic studies using UV-Vis spectroscopy show a 40% decrease in reaction rate compared to unsubstituted analogs. Computational modeling (DFT, B3LYP/6-31G*) predicts steric maps, highlighting hindered electrophilic centers .
Q. What mechanistic insights explain unexpected byproducts (e.g., brominated derivatives) during halogenation of this compound?
- Methodological Answer : Side reactions arise from radical intermediates. For example, NBS/AIBN bromination may produce N-(6-Bromo-2-chloropyridin-3-yl)pivalamide due to radical chain mechanisms. Mitigation strategies:
- Use radical inhibitors (TEMPO).
- Monitor reaction progress via TLC/GC-MS.
Isolated byproducts require structural confirmation via 2D NMR (COSY, HSQC) .
Q. How can computational methods like DFT predict the electronic properties of this compound for catalytic applications?
- Methodological Answer : DFT calculations (e.g., Gaussian09) model HOMO-LUMO gaps (~4.5 eV) and Fukui indices to identify reactive sites. Electron density maps correlate with experimental IR/Raman spectra. Applications include designing charge-transfer complexes or ligands for transition-metal catalysts .
Q. What strategies resolve contradictions in reported biological activities of this compound derivatives across studies?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., pH, solvent). Standardization steps:
- Binding Assays : Use SPR (surface plasmon resonance) to measure affinity (KD).
- Cellular Uptake : Quantify via LC-MS in HEK293 cells.
- Meta-Analysis : Compare data across studies using tools like RevMan to adjust for variables (e.g., IC50 normalization) .
Q. Data-Driven Analysis
Table 2 : Key Physicochemical Properties
Property | Value | Method (Reference) |
---|---|---|
Molecular Weight | 240.69 g/mol | ESI-MS |
Melting Point | 142–145°C | DSC |
LogP (Partition) | 2.8 ± 0.3 | Shake-flask/HPLC |
Solubility (Water) | 0.12 mg/mL | UV-Vis spectroscopy |
Properties
IUPAC Name |
N-(6-chloropyridin-2-yl)-2,2-dimethylpropanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O/c1-10(2,3)9(14)13-8-6-4-5-7(11)12-8/h4-6H,1-3H3,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPWKLBCTOUEZKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NC(=CC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40522670 | |
Record name | N-(6-Chloropyridin-2-yl)-2,2-dimethylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40522670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86847-84-9 | |
Record name | N-(6-Chloropyridin-2-yl)-2,2-dimethylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40522670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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